![molecular formula C7H4BrN3 B1377934 7-Bromopyrido[3,4-b]pyrazine CAS No. 1337880-74-6](/img/structure/B1377934.png)
7-Bromopyrido[3,4-b]pyrazine
Vue d'ensemble
Description
7-Bromopyrido[3,4-b]pyrazine is an organic compound that contains a pyridine ring and a pyrazine ring. It is a heterocyclic compound with a molecular weight of 210.03 g/mol.
Applications De Recherche Scientifique
. Some notable applications include:
Synthesis of Pyrazino-Fused Carbazoles and Carbolines: This compound plays a crucial role in halogenated deprotometalation-trapping reactions, facilitating the production of complex molecules with potential biological activities.
Optical and Thermal Properties in Materials Science: Derivatives of this compound have been synthesized to investigate their optical and thermal properties.
Crystallographic Studies: Crystallographic studies of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine revealed its structural characteristics, providing insights into the molecular arrangement and potential interactions in solid-state forms.
Méthodes De Préparation
The synthesis of 7-Bromopyrido[3,4-b]pyrazine typically involves the reaction of 4-bromo-3-nitropyridine with ethylenediamine in the presence of a base. The process can be broken down into several steps:
Condensation Reaction: The initial step involves the condensation of 4-bromo-3-nitropyridine with ethylenediamine.
Ring Closure: This is followed by a ring closure reaction to form the pyrazine ring.
Metal Catalysis: Metal catalysts, such as palladium, are often used to facilitate the reaction.
Green Reaction: Environmentally friendly methods are employed to minimize the use of hazardous reagents.
Maillard Reaction: This step involves the formation of the final product through a series of complex reactions.
Acid Catalyst on N-Substitution: Acid catalysts are used to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
7-Bromopyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Halogenation: This compound has been halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran.
Palladium-Catalyzed Couplings: It has also been subjected to palladium-catalyzed couplings with arylboronic acids or anilines.
Common reagents and conditions used in these reactions include:
Lithium-Zinc Combinations: Used in halogenation reactions.
Palladium Catalysts: Used in coupling reactions.
Major products formed from these reactions include complex molecules with potential biological activities, such as antiproliferative activity in melanoma cells and kinase inhibition.
Mécanisme D'action
While the exact mechanism of action of 7-Bromopyrido[3,4-b]pyrazine is not clearly recognized, compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory. The anticancer and anti-inflammatory mechanisms involve protein kinase (MAP, cyclin-dependent, and glycogen synthase kinase-3), topoisomerase II, Jak3, FGFR, SYK, RSK inhibitors, HIF-1 pathway suppression, and many others .
Comparaison Avec Des Composés Similaires
7-Bromopyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
6H-Pyrrolo[3,4-b]pyrazine: Another related heterocycle with distinct biological activities.
These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
7-bromopyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFZKPQULBADCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)
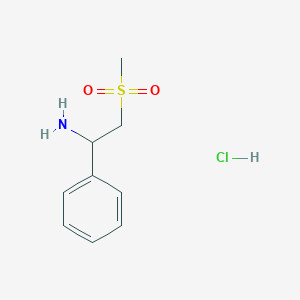

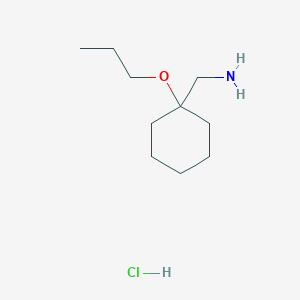
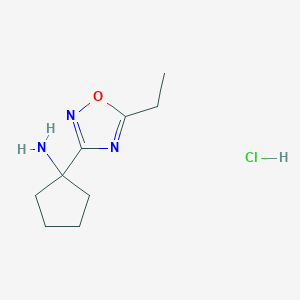
![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)
![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)
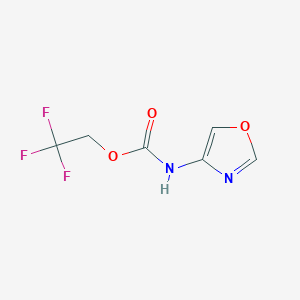
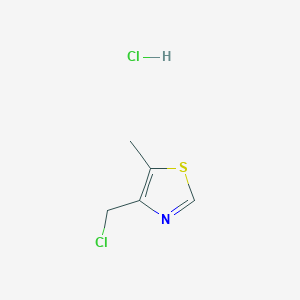
![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)
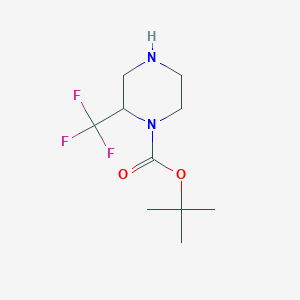
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)
